N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine
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Overview
Description
N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine is an organophosphorus compound characterized by the presence of a phosphoryl group bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine typically involves the reaction of diethoxymethylphosphine oxide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are carefully monitored, and the product is purified using distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Alkoxy-substituted derivatives.
Scientific Research Applications
N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized as a flame retardant in polymer manufacturing.
Mechanism of Action
The mechanism of action of N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine involves the interaction of the phosphoryl group with target molecules. In biological systems, it can inhibit enzymes by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets include enzymes involved in phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphoramidate
- Ethyl (diethoxymethyl)phosphinate
- Diethyl phosphite
Comparison
N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. For instance, it exhibits higher stability under oxidative conditions compared to diethyl phosphoramidate and has a broader range of applications in industrial processes .
Properties
IUPAC Name |
N-[[diethoxymethyl(ethoxy)phosphoryl]methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO4P/c1-6-13(7-2)11-18(14,17-10-5)12(15-8-3)16-9-4/h12H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRAVJNIFGYBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CP(=O)(C(OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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